![molecular formula C15H19FN2O2S B5611043 ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)
ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate involves multiple steps, including esterification, hydrogenation, and reactions with secondary amines. For instance, ethyl 4-piperidingcarboxylate, an important intermediate, is synthesized from isonicotinic acid through esterification and hydrogenation processes with yields of up to 75% (Chen Ying-qi, 2007).
Molecular Structure Analysis
Research on compounds structurally similar to this compound reveals detailed insights into their molecular structures through crystallography. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate exhibits an orthorhombic crystal system with specific unit-cell parameters, highlighting the intricate arrangement of atoms within the crystal lattice (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactions of this compound with secondary amines result in the formation of various derivatives, demonstrating the compound's reactivity and versatility in chemical synthesis (Anastasia Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and thermal stability, are meticulously analyzed through techniques like single-crystal X-ray diffraction, FT-IR, and thermogravimetric analysis (TGA), offering insights into their stability and behavior under different conditions (M. Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-2-20-14(19)11-7-9-18(10-8-11)15(21)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLNDONAHYQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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